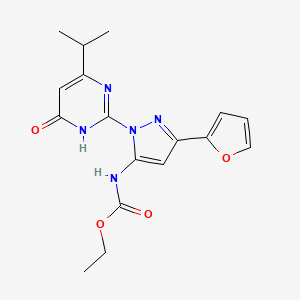![molecular formula C11H15NO6S2 B2457025 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 497141-51-2](/img/structure/B2457025.png)
4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid (MSB) is a chemical compound that has been widely studied for its potential applications in scientific research. MSB is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it useful for a range of different research applications. In
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid is complex and not fully understood. However, it is known that this compound interacts with a variety of different enzymes and proteins in the body, including histone deacetylases and protein tyrosine phosphatases. By interacting with these enzymes and proteins, this compound is able to modulate their activity, leading to a range of different biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of different biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to changes in cell signaling pathways. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid in lab experiments is its versatility. This compound has been shown to have a variety of different biochemical and physiological effects, making it useful for a range of different research applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research on 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid. For example, further studies could be carried out to investigate the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Additionally, studies could be carried out to investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be carried out to investigate the potential use of this compound in combination with other drugs or therapies, with the aim of improving treatment outcomes for a range of different diseases and conditions.
Métodos De Síntesis
The synthesis of 4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid involves a multi-step process that begins with the reaction of 4-(methylsulfonyl)butanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phenylsulfonamide to form the desired product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid has been studied for its potential applications in a variety of different scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In neuroscience, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S2/c1-19(15,16)8-7-10(11(13)14)12-20(17,18)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUCQPCECQZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

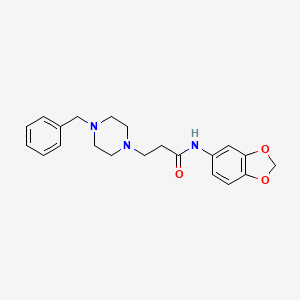
![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)

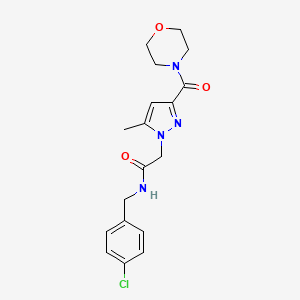
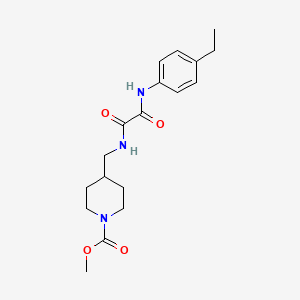
![4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole](/img/structure/B2456953.png)
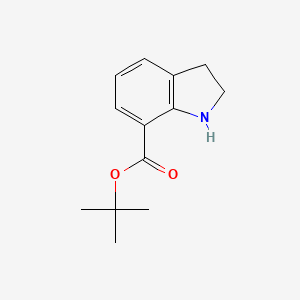
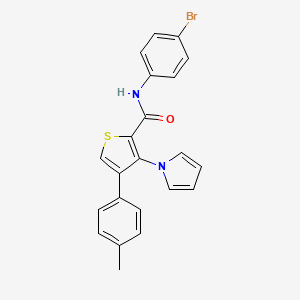
![N-[[(2S,4S)-1-[2-(Dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2456957.png)

![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)
